Product packaging for Dichloro(diisopropoxy)titanium(Cat. No.:CAS No. 762-99-2)

Dichloro(diisopropoxy)titanium

Cat. No.: B1580816
CAS No.: 762-99-2
M. Wt: 238.96 g/mol
InChI Key: CGWFOWZGURYLHA-UHFFFAOYSA-L
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Description

Significance in Contemporary Inorganic and Organometallic Chemistry

The significance of Dichloro(diisopropoxy)titanium in modern chemistry stems primarily from its role as a potent Lewis acid and a precursor to a wide array of catalytically active titanium complexes. chemicalbook.comalfachemic.com As a Lewis acid, it can activate organic functional groups, facilitating a variety of chemical reactions. chemicalbook.com This property is central to its application in the preparation of chiral titanium complexes, which are instrumental in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. alfa-chemistry.comchemicalbook.com

Furthermore, this compound is a key component in the synthesis of more complex organotitanium compounds. wikipedia.org Its reactivity allows for the substitution of its chloro and isopropoxy ligands, providing access to a diverse range of titanium complexes with tailored electronic and steric properties. acs.org This adaptability makes it a cornerstone for the development of new catalysts for polymerization and other organic transformations. chemimpex.comacs.org The ability to systematically modify the ligand environment around the titanium center is a critical aspect of modern catalyst design, and this compound serves as an excellent starting point for such investigations. acs.org

Overview of Research Trajectories

The research landscape involving this compound is multifaceted, with several key trajectories demonstrating its broad utility. A major area of investigation is its application as a catalyst in organic synthesis. chemimpex.com It has proven to be an efficient catalyst for a range of reactions, including:

Diels-Alder reactions: A powerful method for the formation of six-membered rings. chemicalbook.com

[2+2] Cycloadditions: A reaction that forms four-membered rings. chemicalbook.com

Carbonyl-ene reactions: A C-C bond-forming reaction involving an alkene and a carbonyl compound. chemicalbook.com

Stereoselective additions: Facilitating the addition of nucleophiles like cyanide and allyltin (B8295985) to aldehydes with high stereocontrol. chemicalbook.com

Another significant research direction is its use in polymerization catalysis . chemimpex.comgoogle.com Researchers have explored its role in the polymerization of olefins, such as styrene (B11656). acs.org For instance, when activated with methylaluminoxane (B55162), certain chiral titanium complexes derived from this compound have been shown to polymerize styrene to produce isotactic polystyrene. acs.org This highlights its potential in controlling the stereochemistry of polymers, which in turn dictates their physical properties.

The field of materials science also represents a crucial research trajectory for this compound. chemimpex.com It serves as a precursor for the synthesis of titanium-based materials, including high-performance coatings that offer corrosion resistance and durability. chemimpex.com Its utility extends to the development of advanced ceramics and composites, where precise control over the material's properties is paramount. chemimpex.com

Below is a summary of the key properties and research applications of this compound.

Property/ApplicationDescription
Chemical Formula C6H14Cl2O2Ti chemicalbook.com
Molecular Weight 236.95 g/mol chemicalbook.com
Appearance White to light yellow powder or crystal chemimpex.comalfa-chemistry.com
Solubility Soluble in chloroform (B151607), methylene (B1212753) chloride, and toluene (B28343) alfa-chemistry.comchemicalbook.com
Primary Role Lewis acid, Catalyst, Precursor chemimpex.comchemicalbook.comalfachemic.com
Catalytic Applications Diels-Alder reactions, [2+2] Cycloadditions, Carbonyl-ene reactions, Stereoselective additions chemicalbook.com
Polymerization Catalyst for olefin polymerization (e.g., styrene) acs.orggoogle.com
Materials Science Precursor for high-performance coatings, advanced ceramics, and composites chemimpex.com

Further research continues to uncover new applications for this versatile compound, solidifying its importance in the landscape of modern chemical synthesis and material innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2O2Ti B1580816 Dichloro(diisopropoxy)titanium CAS No. 762-99-2

Properties

IUPAC Name

dichlorotitanium;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFOWZGURYLHA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2O2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-99-2
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorobis(propan-2-olato)titanium
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Synthetic Methodologies and Mechanistic Studies

Established Synthetic Routes

The preparation of dichloro(diisopropoxy)titanium can be approached through several well-established methods, each offering distinct advantages depending on the desired scale and application.

Controlled Alcoholysis of Titanium Tetrachloride with Isopropanol (B130326)

The direct reaction of titanium tetrachloride (TiCl₄) with isopropanol represents a fundamental approach to the synthesis of this compound. This alcoholysis reaction proceeds in a stepwise manner, where the isopropoxy groups (-OCH(CH₃)₂) progressively substitute the chloride atoms on the titanium center. The key to isolating the desired this compound lies in the precise control of the stoichiometry of the reactants. By employing a 1:2 molar ratio of titanium tetrachloride to isopropanol, the reaction can be guided to favor the formation of the target compound.

TiCl₄ + 2 (CH₃)₂CHOH → TiCl₂(OCH(CH₃)₂)₂ + 2 HCl

A significant challenge in this method is the concurrent formation of hydrogen chloride (HCl) gas. The presence of HCl can influence subsequent reactions or the stability of the product. To drive the reaction to completion and remove the HCl byproduct, a mild base or an inert gas sparge is often employed.

Ligand Exchange Reactions from Titanium Isopropoxide Precursors

A more controlled and often preferred method for synthesizing this compound involves a ligand exchange or redistribution reaction between titanium tetrachloride and titanium tetraisopropoxide (Ti(OCH(CH₃)₂)₄). This approach avoids the generation of hydrogen chloride and offers a more predictable product distribution. By mixing these two titanium species in a 1:1 molar ratio, a rapid redistribution of the chloride and isopropoxide ligands occurs, yielding the desired this compound. prepchem.com

The reaction can be summarized as follows:

TiCl₄ + Ti(OCH(CH₃)₂)₄ → 2 TiCl₂(OCH(CH₃)₂)₂

This synthesis is typically conducted in a dry, inert solvent like heptane (B126788) or other hydrocarbons under an inert atmosphere, such as nitrogen. prepchem.com The reaction is often initiated by the dropwise addition of titanium tetrachloride to a solution of titanium tetraisopropoxide. orgsyn.org The formation of a white precipitate upon mixing the reactants is indicative of the product formation. prepchem.com The mixture is typically stirred for a period at room temperature to ensure the completion of the ligand exchange. prepchem.comorgsyn.org

Reactant 1Reactant 2Stoichiometry (Reactant 1:Reactant 2)SolventKey Observation
Titanium TetrachlorideTitanium Tetraisopropoxide1:1Dry HeptaneFormation of a white precipitate

In Situ Generation within Catalytic Systems

In many catalytic applications, particularly in asymmetric synthesis, this compound is not isolated but rather generated in situ. This is often achieved by the reaction of titanium tetraisopropoxide with a chlorine source, such as titanium tetrachloride or an organochlorosilane, directly within the reaction vessel. This method is advantageous as it circumvents the need to handle the often moisture-sensitive isolated compound and allows for the immediate use of the active catalyst.

For instance, in certain catalytic enantioselective additions, a combination of titanium(IV) isopropoxide and titanium(IV) chloride can be used to generate the active catalytic species, believed to be a form of this compound, which then participates in the catalytic cycle. The precise nature of the active species can be influenced by the solvent and the presence of other ligands or additives in the reaction mixture. This in situ approach provides a convenient and efficient way to access the catalytic activity of this compound without its explicit isolation.

Advanced Reaction Conditions and Considerations

The successful synthesis of this compound is highly dependent on the careful management of several critical reaction parameters.

Temperature Control and Exothermicity Management

The reaction between titanium tetrachloride and isopropanol is highly exothermic. orientjchem.org Without proper temperature control, the rapid generation of heat can lead to uncontrolled side reactions, such as the formation of fully substituted titanium tetraisopropoxide or other undesired byproducts. To mitigate this, the reaction is typically conducted at reduced temperatures, often starting at 0°C or below. orgsyn.org Slow, controlled addition of the alcohol to the titanium tetrachloride solution is crucial for dissipating the heat generated and maintaining a stable reaction temperature. orgsyn.org

Similarly, while the ligand exchange reaction between titanium tetrachloride and titanium tetraisopropoxide is generally less exothermic, maintaining a consistent temperature profile is still important for ensuring a clean and complete reaction. Cooling the reaction mixture, especially during the initial mixing of the reactants, is a common practice to prevent any potential temperature spikes that could affect the product's purity. orgsyn.org

Synthetic RouteKey ConsiderationRecommended Action
Controlled AlcoholysisHigh ExothermicitySlow, dropwise addition of isopropanol at reduced temperatures (e.g., 0°C).
Ligand ExchangeModerate ExothermicityCooling during initial mixing of reactants.

Anhydrous Environment Requirements and Hydrolysis Sensitivity

Titanium alkoxide-halides, including this compound, are extremely sensitive to moisture. The presence of even trace amounts of water can lead to rapid hydrolysis, resulting in the formation of titanium oxides and hydroxides. This not only consumes the desired product but also introduces impurities that can be difficult to remove and can deactivate the compound for its intended catalytic applications.

The hydrolysis reaction can be represented as:

TiCl₂(OCH(CH₃)₂)₂ + 2 H₂O → TiO₂ + 2 HCl + 2 (CH₃)₂CHOH

To prevent hydrolysis, all synthetic manipulations must be carried out under strictly anhydrous conditions. This involves the use of dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere of a dry gas such as nitrogen or argon. prepchem.com Reactants, particularly isopropanol and any solvents, must be thoroughly dried using appropriate desiccants before use. The high sensitivity to moisture necessitates careful handling and storage of the final product in a dry, inert environment to maintain its integrity and reactivity.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound, primarily achieved through the redistribution reaction of titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(O-iPr)₄) or the controlled alcoholysis of titanium tetrachloride with isopropanol, has been the subject of mechanistic studies to elucidate the reaction pathways and intermediates involved. These investigations have provided valuable insights into the factors governing the formation of the title compound.

Redistribution Reaction Pathway: An S N 1-type Mechanism

Kinetic analysis of the reaction between titanium tetrachloride and titanium tetraisopropoxide suggests a mechanism with characteristics of a nucleophilic substitution, specifically an S N 1-type pathway. A study conducted by Arnal and coworkers in 1996 investigated this reaction at 100°C and identified isopropyl chloride as the sole coproduct, indicating a reaction involving the cleavage of the carbon-oxygen bond of the isopropoxy ligand. chemrxiv.org

The proposed mechanism is initiated by the dissociation of an isopropoxide ligand from a titanium center to form an isopropyl carbocation, which is the rate-determining step. This is consistent with the observation that the reaction rate increases with the degree of branching in the alkoxide group (methyl < ethyl < isopropyl < tert-butyl), as more substituted carbocations exhibit greater stability. chemrxiv.org The carbocation is then attacked by a chloride ion, likely from another titanium center, to form isopropyl chloride. The resulting titanium species then undergo further ligand exchange and condensation to form various titanium oxo-chloro-isopropoxide species, eventually leading to the formation of this compound.

Further supporting the S N 1-type mechanism, kinetic studies have shown that the reaction rate is dependent on the concentration of titanium tetrachloride. chemrxiv.org Higher concentrations of the Lewis acidic TiCl₄ are believed to facilitate the departure of the isopropoxy group, thereby accelerating the reaction. The decomposition of the precursor mixture has been observed to follow a sigmoidal curve, suggesting an auto-catalytic mechanism where reaction products may facilitate subsequent reaction steps. chemrxiv.org

Key Findings from Mechanistic Studies of the TiCl₄ and Ti(O-iPr)₄ Reaction
ObservationImplicationSupporting Evidence
Formation of Isopropyl ChlorideCleavage of the C-O bond in the isopropoxy ligandIdentification as the only coproduct in studies by Arnal and coworkers chemrxiv.org
Increased reaction rate with more branched alkoxidesStabilization of a carbocation intermediateConsistent with an S N 1-type mechanism chemrxiv.org
Dependence of reaction rate on TiCl₄ concentrationLewis acid assistance in the departure of the leaving groupHigher reaction rates with higher TiCl₄ content chemrxiv.org
Sigmoidal kinetic profileAutocatalytic nature of the reactionObserved in precursor decomposition studies chemrxiv.org

Alcoholysis Pathway: Stepwise Formation of Intermediates

Mechanistic studies, including variable-temperature NMR spectroscopy, have revealed that the reaction proceeds in a stepwise manner, forming a series of titanium chloro-isopropoxide intermediates. researchgate.net The initial reaction of TiCl₄ with one equivalent of isopropanol can lead to the formation of trichloro(isopropoxy)titanium (TiCl₃(O-iPr)). Further reaction with another equivalent of isopropanol can then yield this compound.

Research has shown that these intermediates can exist as dynamic dimeric species in solution. For instance, the reaction of TiCl₄ with 2-propanol has been shown to produce dimeric complexes such as [TiCl₂(O-iPr)(HO-i-Pr)(μ-Cl)]₂ and [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-iPr)]₂. researchgate.net These structures feature bridging chloride or isopropoxide ligands, respectively, and coordinated isopropanol molecules. The formation of these dimeric species is influenced by the reaction stoichiometry and conditions.

Intermediates in the Alcoholysis of TiCl₄ with Isopropanol
Intermediate SpeciesGeneral FormulaStructural Features
Trichloro(isopropoxy)titaniumTiCl₃(O-iPr)Product of the first alcoholysis step
This compoundTiCl₂(O-iPr)₂Target product, formed in the second step
Dimeric Chloro-Isopropoxide Complex[TiCl₂(O-iPr)(HO-i-Pr)(μ-Cl)]₂Contains bridging chloride ligands and coordinated isopropanol researchgate.net
Dimeric Chloro-Isopropoxide Complex[TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-iPr)]₂Contains bridging isopropoxide ligands and coordinated isopropanol researchgate.net

The step-wise nature of the alcoholysis reaction allows for the isolation of specific titanium chloroalkoxide compounds by carefully controlling the stoichiometry of the reactants. The strong Lewis acidity of TiCl₄ facilitates the reaction with the oxygen atom of the alcohol, leading to the elimination of HCl. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insight into the molecular vibrations and, by extension, the bonding and functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Raman Spectroscopy in Structural Elucidation

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of Dichloro(diisopropoxy)titanium would be instrumental in elucidating its molecular symmetry and the nature of the titanium-ligand bonds in various states. Symmetrical Ti-Cl and Ti-O stretching modes, which may be weak or inactive in the infrared spectrum, are often strong in the Raman spectrum. Specific experimental Raman data for this compound is sparse in the literature, however, it is a valuable technique for studying such organometallic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the isopropoxy ligands, while variable-temperature NMR can reveal dynamic processes.

¹H and ¹³C NMR for Ligand Environment Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer a precise map of the chemical environment of the isopropoxy ligands attached to the titanium center.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the isopropoxy group's methine (-CH) and methyl (-CH₃) protons. The chemical shift of the methine proton is particularly sensitive to the electronic environment of the titanium atom. A reported value for the methine proton chemical shift provides a key reference point for this compound. acs.org

Proton Chemical Shift (δ) in ppm
Isopropoxy -CH4.47

Note: Data presented is for the methine proton of the isopropoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct resonances for the methine and methyl carbons of the isopropoxy ligands. The chemical shifts of these carbons provide further confirmation of the structure and can indicate the degree of association or ligand exchange in solution. Detailed experimental ¹³C NMR data for this compound is not extensively reported in the reviewed literature.

Variable-Temperature (VT) NMR for Conformational Dynamics and Isomerism

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes such as ligand exchange, fluxional behavior, and equilibria between monomeric and dimeric or oligomeric species in solution. For titanium alkoxides, association in solution is common. VT-NMR studies on closely related titanium isopropoxide chloride complexes have revealed the presence of dynamic equilibria and the formation of dimeric species. acs.org Such studies on this compound would be crucial to understanding its behavior in solution at different temperatures, which has direct implications for its reactivity in chemical transformations.

X-ray Diffraction Techniques

These complexes are [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-Cl)]₂ and [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-i-Pr)]₂. acs.org Both structures feature six-coordinate titanium atoms in a dimeric framework. In [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-Cl)]₂, two titanium centers are bridged by two chlorine atoms. In [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-i-Pr)]₂, the bridging is provided by two isopropoxide groups. acs.org These structures confirm the tendency of titanium alkoxide chlorides to form bridged dimers to satisfy the metal's coordination sphere.

Below are the crystallographic data for these two related compounds.

Table 1: Crystallographic Data for [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-Cl)]₂

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.605(3)
b (Å) 12.841(4)
c (Å) 15.414(4)
Z 4

Table 2: Crystallographic Data for [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-i-Pr)]₂

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.457(2)
b (Å) 15.277(2)
c (Å) 11.354(4)
β (°) 112.76(2)
Z 2

Analysis of the bond lengths in these structures reveals a bonding sequence of ⁻O-i-Pr > Cl⁻ > HO-i-Pr > μ-⁻O-i-Pr > μ-Cl⁻, indicating the relative strength of these ligands' bonds to the titanium center. acs.org

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SC-XRD) stands as a definitive technique for the precise determination of the three-dimensional atomic arrangement in crystalline solids. carleton.edupulstec.net This non-destructive method provides detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal structure. carleton.edupulstec.netmdpi.com For titanium complexes, SC-XRD is indispensable for unambiguously establishing the molecular geometry and intermolecular interactions. researchgate.netacs.org The technique is based on the principle that crystalline substances act as three-dimensional diffraction gratings for X-rays. carleton.edu When a monochromatic X-ray beam interacts with a single crystal, it produces a unique diffraction pattern of spots. pulstec.net The positions and intensities of these spots are used to reconstruct the electron density map of the molecule, leading to the solution and refinement of its crystal structure. carleton.edu

The coordination geometry around the central titanium atom in its complexes is a critical factor influencing their chemical and catalytic properties. SC-XRD analysis is the primary tool for determining this geometry. While this compound itself is often designated with a "(T-4)-" descriptor, suggesting a tetrahedral geometry, its derivatives and related compounds exhibit a range of coordination environments. chemicalbook.com

For instance, titanocene (B72419) dichloride, a well-studied organotitanium compound, adopts a distorted tetrahedral geometry around the titanium center. wikipedia.org In other structurally characterized titanium(IV) complexes, such as those involving bidentate phenol (B47542) alcohol ligands, the titanium atom can be part of a dinuclear structure where its geometry is further defined by bridging atoms. researchgate.net In more complex systems, such as certain titanium amidate compounds or titanium phosphate (B84403) materials, the titanium center can adopt pseudo-octahedral or octahedral geometries, respectively, due to the coordination of additional ligands or bridging oxygen atoms. researchgate.netnih.gov The precise coordination number and geometry are dictated by the steric and electronic properties of the ligands bound to the titanium atom.

Titanium alkoxides, including this compound, have a propensity to form oligomeric structures, most commonly dimers, through bridging alkoxy groups. SC-XRD is crucial for confirming whether a complex exists as a monomer or a higher-order structure in the solid state. Research has shown the synthesis and X-ray diffraction confirmation of both dinuclear (dimeric) and mononuclear (monomeric) dichloride complexes of titanium(IV) isopropoxide with specific bidentate ligands. researchgate.net The formation of a dimeric structure is a typical characteristic of many titanium alkoxy compounds. researchgate.net Conversely, the use of bulky ancillary ligands can prevent oligomerization, leading to monomeric species. For example, molecular weight measurements of certain chloro cyclopentadienyl (B1206354) titanium bis(dialkyl and alkylenedithiophosphate) derivatives have indicated their monomeric nature in solution, a finding often corroborated by solid-state SC-XRD. scirp.org

SC-XRD provides highly precise measurements of bond lengths and angles, offering quantitative insight into the nature of the chemical bonds within a molecule. carleton.edupulstec.net In various titanium complexes, these parameters are sensitive to the electronic environment and coordination geometry of the titanium center. For example, in dimeric titanium oxide complexes, the Ti–O bond distances can be asymmetric depending on the other ligands attached to each titanium atom. acs.org The coordination of a nitrile ligand to one titanium center can elongate its bond to a bridging oxygen atom compared to the corresponding bond at the other titanium center. acs.org The Ti–O–Ti bond angle in such bridged structures is also a key structural parameter determined by diffraction methods. acs.org

Selected Bond Lengths in Titanium(IV) Complexes
Complex TypeBondBond Length (Å)Reference
Dinuclear Titanium Oxide ComplexTi1–O11.779(3) acs.org
Dinuclear Titanium Oxide ComplexTi2–O11.899(3) acs.org
Dinuclear Titanium Oxide ComplexTi1–N11.862(3) acs.org
Dinuclear Titanium Oxide ComplexTi2–N11.988(3) acs.org
Titanocene DichlorideTi-Cl2.37 wikipedia.org
Selected Bond Angles in Titanium(IV) Complexes
Complex TypeAngleAngle (°)Reference
Dinuclear Titanium Oxide ComplexTi1–O1–Ti1a159.1(3) acs.org
Dinuclear Titanium Oxide ComplexO1–Ti1–N1108.8(1) acs.org
Titanocene DichlorideCl-Ti-Cl95 wikipedia.org

This compound serves as a valuable precursor for synthesizing chiral titanium catalysts. chemicalbook.comalfa-chemistry.com When a chiral ligand is coordinated to the titanium center, it can induce a specific, non-superimposable three-dimensional arrangement, leading to a chiral complex. SC-XRD is the definitive method for confirming the absolute configuration of such chiral molecules and for characterizing more complex supramolecular structures like helices. While research on helical titanium structures is specific, studies on analogous metal complexes, such as those with lanthanides, demonstrate the power of SC-XRD in this area. In these cases, chiral macrocyclic ligands wrap around the metal ion to form enantiopure helical complexes, and their (M)- or (P)-helicity is unequivocally determined by X-ray crystallography. nih.gov

X-ray Absorption Spectroscopy (EXAFS/XANES) for Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom in any state of matter. mdpi.com It is particularly useful for studying non-crystalline or solution-phase samples where SC-XRD is not applicable. rsc.org A typical XAS spectrum at the K-edge of titanium is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comaps.org

The XANES region, within about 50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the titanium atom. mdpi.comaps.org The pre-edge features in the Ti K-edge XANES spectrum are particularly informative, arising from electronic transitions that can help distinguish between different coordination environments. nih.gov

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment around the central titanium atom. mdpi.com Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms in the first few coordination shells. nih.govmdpi.com This technique has been successfully applied to characterize the active species of titanium-based catalysts in solution and to determine Ti-O and Ti-Si bond distances and coordination numbers in complex materials like titanium-silica oxides. mdpi.comrsc.org

Other Spectroscopic Methods

In addition to diffraction and X-ray absorption techniques, a variety of other spectroscopic methods are employed to fully characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a fundamental tool for structural elucidation in solution. ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of titanium complexes by providing information about the organic ligand framework. researchgate.netscirp.org Furthermore, specialized NMR techniques, such as ³¹P and ⁴⁷/⁴⁹Ti NMR, can provide direct insight into the environment of the phosphorus and titanium nuclei, respectively, which is valuable for studying titanium-phosphate materials or phosphine-ligated complexes. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of a molecule. It is used to identify the presence of specific functional groups and to study the bonding between the titanium center and its ligands. For example, the positions of Ti-O and Ti-Cl stretching frequencies in the far-IR region can provide evidence of ligand coordination. scirp.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has also been used to investigate the interactions of titanium(IV) complexes with biological molecules, such as phospholipids, by observing changes in the vibrational modes of the phosphate head group. rsc.org

UV-Visible (UV-Vis) Spectrophotometry : This technique is often used to study the electronic properties of titanium complexes and for quantitative analysis. The formation of colored charge-transfer complexes between titanium(IV) and various ligands can be monitored by UV-Vis spectroscopy to determine the concentration of titanium in samples. jocpr.com

UV-Vis Absorption Spectroscopy for Electronic Transitions

The study of the electronic transitions in this compound through UV-Vis absorption spectroscopy reveals key aspects of its molecular orbital energy levels. In its tetrahedral d0 configuration, the electronic absorption spectrum is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands.

Detailed experimental data on the precise absorption maxima (λmax) for this compound is not extensively available in publicly accessible literature. However, based on the analysis of similar titanium(IV) alkoxide and halide complexes, the electronic transitions can be theoretically described. The primary transitions anticipated involve the excitation of electrons from the highest occupied molecular orbitals (HOMOs), which are predominantly centered on the chloride and isopropoxide ligands, to the lowest unoccupied molecular orbitals (LUMOs), which are mainly of titanium d-orbital character.

The energy of these transitions is influenced by the electronegativity of the ligands and the coordination geometry of the titanium center. The presence of both chloride and isopropoxy ligands leads to a complex set of overlapping charge transfer bands. It is hypothesized that the spectrum would exhibit strong absorptions in the ultraviolet region, likely below 400 nm.

Table 1: Postulated Electronic Transitions in this compound

Transition TypeOriginating Orbital (Ligand)Destination Orbital (Metal)Expected Wavelength Range (nm)
p(Cl) → d(Ti)Non-bonding p-orbitals of ChlorideEmpty d-orbitals of Titanium< 250
p(O) → d(Ti)Non-bonding p-orbitals of Isopropoxide OxygenEmpty d-orbitals of Titanium250 - 350

Note: The data in this table is illustrative and based on theoretical principles and data from related titanium(IV) complexes, as specific experimental values for this compound are not readily found in the surveyed literature.

Mass Spectrometry for Molecular Integrity

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the fragmentation patterns of this compound, thereby verifying its molecular integrity. While detailed mass spectra for this specific compound are not widely published, the expected fragmentation pathways can be predicted based on the principles of mass spectrometry and the known chemistry of titanium alkoxides.

Upon ionization, typically through techniques like electron ionization (EI) or chemical ionization (CI), the molecular ion [TiCl2(O-iPr)2]+• would be formed. The subsequent fragmentation is likely to proceed through the loss of neutral fragments such as isopropoxy radicals (•O-iPr), propene (C3H6) via a McLafferty-type rearrangement, or chloride radicals (•Cl).

The observation of isotopic patterns, particularly for chlorine (35Cl and 37Cl in an approximate 3:1 ratio), would be a key feature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Table 2: Predicted Fragmentation Pathways and Major Ions for this compound in Mass Spectrometry

Ionm/z (for 48Ti, 35Cl)Proposed Fragmentation Pathway
[TiCl2(O-iPr)2]+•237Molecular Ion
[TiCl2(O-iPr)(O)]+•178Loss of propene (C3H6)
[TiCl(O-iPr)2]+202Loss of a chlorine radical (•Cl)
[TiCl2(O-iPr)]+178Loss of an isopropoxy radical (•O-iPr)
[TiCl(O-iPr)]+•143Loss of a chlorine radical and an isopropoxy radical

Note: The m/z values in this table are calculated based on the most abundant isotopes and represent a simplified prediction. Actual mass spectra may show more complex fragmentation and isotopic distributions.

Coordination Chemistry and Structure Reactivity Relationships

Lewis Acidity and Coordination Environment

Dichloro(diisopropoxy)titanium is recognized as a Lewis acid, a substance that can accept an electron pair. chemicalbook.comalfa-chemistry.com This property is fundamental to its role in catalysis, where it is frequently used to prepare other chiral titanium complexes for reactions such as Diels-Alder, [2+2] cycloadditions, and carbonyl-ene reactions. chemicalbook.com The titanium(IV) center is electron-deficient and can readily accept electrons from Lewis bases.

The coordination environment around the titanium atom is typically a distorted octahedral geometry, particularly when it forms adducts with other ligands. nih.gov In such adducts, the arrangement of ligands, such as the trans-orientation of chloride ligands, is crucial in defining the complex's stability and reactivity. nih.gov This coordination geometry allows for the binding of substrates in a specific orientation, which is a key factor in stereoselective catalysis.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H14Cl2O2Ti
Molecular Weight 236.95 g/mol
Appearance Powder to crystal
Melting Point 42-43 °C
Solubility Soluble in chloroform (B151607) alfa-chemistry.com
Key Characteristic Lewis Acid chemicalbook.comalfa-chemistry.comalfachemic.com

This table summarizes basic properties of the title compound.

Ligand Exchange and Substitution Dynamics

The reactivity of this compound is significantly influenced by the lability of its ligands and the electronic effects of its ancillary groups.

The chloride ligands in this compound are susceptible to nucleophilic substitution. This lability is a key feature of its chemistry, allowing for the introduction of other functional groups. The substitution process often occurs through a concerted ligand interchange mechanism, where an incoming ligand assists in the departure of the leaving group. nih.gov The rates of these substitution reactions can be tuned by the nature of the solvent and the nucleophile. For instance, the substitution of amido ligands by alkoxy ligands in related titanium complexes demonstrates the feasibility of such exchange reactions on a titanium(IV) center. thieme-connect.de

Studies on related titanium systems have shown that ligand modifications can alter the electronic density on the metal center. acs.org For example, changing the ligand chemistry in titania precursors has been shown to significantly affect the electronic properties of the resulting material. aip.org The interaction between π-donor ligands and the d-orbitals of a Ti(IV) center can raise the energy of the metal's t2g orbitals, thereby modifying the electronic structure of the complex. acs.org This modulation of the metal center's electronics is critical for tuning the catalytic activity and selectivity of the complex.

Table 2: Influence of Ligands on Titanium Center Properties

Ligand Type / Modification Effect on Titanium Complex
Axial Phthalocyanine Ligands Influences LUMO energy and charge distribution. mdpi.com
π-Donor Ligands Raises the energy of metal t2g orbitals, decreasing crystal field splitting. acs.org
Nitrile and Alkenylimido Ligands Increases electronic density on the titanium center. acs.org
Ligand Exchange (isopropoxide to 2-methoxyethanol) Alters trap density in resulting titania films. aip.org

This table illustrates how different ligands can modulate the electronic environment of a titanium center.

Stereochemical Control and Isomerism

The arrangement of ligands around the central titanium atom can lead to various forms of isomerism, which is a cornerstone of its application in asymmetric synthesis.

In octahedral complexes containing tetradentate ligands, different geometric isomers can arise based on the ligand's topology. For titanium complexes with certain salen ligands, a distorted octahedral geometry with the ligand in a β-cis configuration has been identified through X-ray diffraction analysis. researchgate.net This type of isomerism is distinct from simple cis/trans arrangements. For a tetradentate ligand, a β-isomer is characterized by having two of its chelate rings co-planar, with a third out of plane, while the two remaining monodentate ligands (like the chloro groups in this context) are in a cis position relative to each other. libretexts.org This contrasts with an α-isomer or a trans-isomer where the ligand rings may adopt different arrangements. libretexts.org The specific isomer formed can have a significant impact on the catalytic properties of the complex.

When two or three chelating ligands coordinate to an octahedral metal center in a cis-arrangement, the complex can lack a mirror plane, leading to chirality. nih.govlibretexts.org These chiral isomers are designated as Delta (Δ) and Lambda (Λ), which describe the right-handed or left-handed propeller-like twist of the ligands around the metal center. libretexts.orgyoutube.com

The interconversion between these isomers is a dynamic process. Studies on related multinuclear complexes have shown that diastereomers (e.g., Δ,Δ,Λ and Δ,Δ,Δ) can be isolated. nih.gov The transformation between these forms has been observed in solution, with the process being influenced by the polarity of the solvent. nih.gov However, this interconversion is not typically observed in the solid state or the gas phase, indicating that the crystal lattice or isolated molecular interactions can lock the complex into a single configuration. nih.gov

Table 3: Isomerism in Octahedral Titanium Complexes

Isomer Type Description Key Features
Cis-Alpha (α) A specific geometric isomer with tetradentate ligands. Characterized by the topological arrangement of chelate rings. libretexts.org
Cis-Beta (β) A geometric isomer where two monodentate ligands are cis and the tetradentate ligand has a specific fold. Two co-planar chelate rings; observed in some titanium-salen complexes. researchgate.netlibretexts.org
Delta (Δ) An optical isomer (enantiomer). Describes a right-handed "propeller" twist of chelating ligands. libretexts.org
Lambda (Λ) An optical isomer (enantiomer). Describes a left-handed "propeller" twist of chelating ligands. libretexts.org

This table outlines different types of stereoisomers relevant to octahedral titanium chemistry.

Impact of Ligand Bulkiness on Conformational Rigidity

The structure and reactivity of this compound are significantly influenced by the steric profile of its ligands. The isopropoxy group (–OiPr) is notably bulkier than smaller alkoxy groups such as methoxy (B1213986) or ethoxy. This increased steric demand has a direct impact on the conformational rigidity of the molecule.

The presence of two isopropoxy ligands and two chloro ligands around the central titanium(IV) atom leads to considerable steric crowding. This crowding restricts the free rotation around the Ti-O bonds, resulting in a more conformationally rigid structure compared to analogues with less bulky ligands. Studies on sterically demanding ligands in titanium complexes have shown that such crowding can dictate the coordination geometry and prevent the formation of certain complex structures. researchgate.netrsc.org For instance, while monomeric in some representations, titanium alkoxide halides often form dimeric or oligomeric structures in the solid state, where the alkoxy groups bridge between titanium centers. The bulkiness of the isopropoxy groups would influence the stability and geometry of these bridged structures, favoring arrangements that minimize steric repulsion. This inherent rigidity is a key factor in its application in stereoselective catalysis, where a well-defined and rigid catalyst structure is often essential for achieving high levels of enantioselectivity. alfa-chemistry.com The coordination environment around the titanium can be further influenced by the steric profiles of other ligands, which can lead to the formation of five-coordinate square pyramidal or six-coordinate octahedral geometries. memphis.edu

Oxidation State Flexibility and Redox Processes

This compound features a titanium center in the +4 oxidation state. baranlab.org This is the most stable oxidation state for titanium, characterized by a d0 electron configuration. wikipedia.org The stability of the Ti(IV) state is reflected in its highly negative redox potential. The formal redox potential for the Ti(IV)/Ti(III) couple in aqueous acidic media is approximately +0.1 V (vs. SHE), and studies on various Ti(IV) complexes have shown that their reduction potentials can be significantly lower, in some cases predicted to be around -900 mV vs. NHE. nih.govresearchgate.netnih.gov This makes the reduction of Ti(IV) to Ti(III) thermodynamically unfavorable and not accessible by common biological reducing agents. nih.gov

Despite this inherent stability, the titanium center can participate in redox processes under specific chemical conditions. Organotitanium chemistry involves transformations that access Ti(III) and even Ti(II) oxidation states, which are crucial intermediates in various catalytic cycles, including polymerization and reductive coupling reactions. baranlab.orgresearchgate.netwikipedia.org For example, Ti(IV) compounds can be reduced by strong reducing agents like magnesium or organoaluminum compounds to generate active Ti(III) species. baranlab.orgwikipedia.org While this compound itself is primarily used as a Ti(IV) Lewis acid catalyst, its potential to be reduced to a catalytically active lower oxidation state is a key aspect of its broader reactivity profile in synthetic chemistry. This redox flexibility, even if not readily accessible, underpins the diverse catalytic applications of the broader family of organotitanium compounds. scispace.com

Comparative Analysis with Related Titanium Complexes

The chemical properties of this compound are best understood when compared with other classes of titanium complexes.

Comparison with Other Titanium Alkoxides and Halides

This compound can be considered an intermediate compound between titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OiPr)₄). Its properties reflect a blend of these two parent compounds.

Titanium(IV) Chloride (TiCl₄): A colorless, volatile liquid, TiCl₄ is an aggressive Lewis acid due to the high positive charge on the titanium atom and the presence of four electron-withdrawing chloride ligands. wikipedia.orgstudy.comquora.com It reacts exothermically with weak bases and hydrolyzes rapidly in the presence of moisture. wikipedia.org

Titanium Tetraisopropoxide (Ti(OiPr)₄): This compound is a less reactive liquid compared to TiCl₄. The isopropoxy groups are less electron-withdrawing than chloride, making the titanium center less electrophilic and thus a milder Lewis acid. Titanium alkoxides are known to be highly susceptible to hydrolysis, although the rate can be controlled. researchgate.net

This compound (TiCl₂(OiPr)₂): As a mixed-ligand species, it possesses a Lewis acidity that is intermediate between TiCl₄ and Ti(OiPr)₄. The two chloride atoms provide significant Lewis acidity, making it an effective catalyst for reactions like Diels-Alder cycloadditions, while the isopropoxy groups moderate the extreme reactivity seen in TiCl₄. chemicalbook.com This balance makes it a more manageable yet highly effective reagent.

Table 1. Comparison of this compound with Parent Halide and Alkoxide.
PropertyTitanium(IV) Chloride (TiCl₄)This compound (TiCl₂(OiPr)₂)Titanium Tetraisopropoxide (Ti(OiPr)₄)
Physical StateColorless LiquidWhite to Light Yellow SolidColorless Liquid
Lewis AcidityVery StrongStrongMild
ReactivityExtremely high, fumes in airHigh, moisture-sensitiveModerate, moisture-sensitive
Primary LigandsChloride (Cl⁻)Chloride (Cl⁻), Isopropoxide (OiPr⁻)Isopropoxide (OiPr⁻)

Comparison with Chelating Ligand Complexes

The reactivity and structure of this compound, which contains simple monodentate ligands, differ significantly from titanium complexes formed with multidentate chelating ligands like Schiff bases and β-diketonates.

Schiff Base Complexes: Schiff bases are versatile ligands, often acting as bidentate (ON), tridentate (ONO), or tetradentate (ONNO) chelators. nih.govrsc.org The chelate effect—the enhanced stability from forming a ring structure with the metal center—makes these complexes significantly more stable than those with monodentate ligands. researchgate.net This stability can reduce the susceptibility to hydrolysis, a major challenge in titanium chemistry. researchgate.netrsc.org Titanium-Schiff base complexes are often six-coordinate and octahedral, and they are widely explored for their biological activities, including anticancer and antimicrobial properties. nih.govrsc.orgresearchgate.net

Beta-Diketonate Complexes: Ligands like acetylacetonate (B107027) (acac) are bidentate (OO) chelators that form highly stable complexes with titanium(IV), such as titanium bis(acetylacetonate)dichloride (Ti(acac)₂Cl₂). brad.ac.ukwikipedia.org These complexes are typically octahedral and exist as cis isomers in the solid state. brad.ac.ukcore.ac.uk The chelation imparts considerable stability, and these compounds are often used as catalysts and precursors for materials science applications. rsc.orgsamaterials.com Compared to TiCl₂(OiPr)₂, Ti(acac)₂Cl₂ is more hydrolytically stable due to the chelating nature of the acac ligands.

Table 2. Comparative Analysis of Ligand Types in Titanium(IV) Complexes.
Ligand TypeExample Ligand(s)Typical ComplexKey Features
Halide / AlkoxideCl⁻, OiPr⁻TiCl₂(OiPr)₂Monodentate ligands, strong Lewis acidity, often moisture-sensitive.
Schiff BaseSalicylaldehyde derivatives[Ti(ONO-ligand)₂]Multidentate chelating ligands (O,N donors), high stability (chelate effect), diverse geometries.
Beta-DiketonateAcetylacetonate (acac)Ti(acac)₂Cl₂Bidentate chelating ligands (O,O donors), high stability, well-defined octahedral geometry.

Catalytic Applications and Mechanistic Insights

Catalysis in Organic Synthesis

As a Lewis acid, dichloro(diisopropoxy)titanium is frequently employed in the preparation of chiral titanium complexes which then act as catalysts. researchgate.net It is also an efficient catalyst for a range of cycloaddition and addition reactions, and a key reagent in the formation of titanium enolates. researchgate.net

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Lewis acids like this compound can catalyze these reactions by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the cycloaddition.

In the realm of asymmetric catalysis, this compound serves as a crucial precursor for the in-situ generation of chiral titanium catalysts. For instance, in combination with chiral ligands such as 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL), it forms highly effective catalysts for the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene. nih.govsemanticscholar.org These catalyst systems have been shown to produce cycloadducts with excellent enantioselectivities (up to 99% ee) and high yields (up to 92%). nih.govsemanticscholar.org The mechanism involves the formation of a chiral titanium complex that coordinates to the aldehyde, facilitating a stereoselective attack by the diene. nih.gov

DieneAldehydeCatalyst SystemYield (%)ee (%)
Danishefsky's DieneBenzaldehydeTi(IV)-H8-BINOL9299
Danishefsky's DieneFurfuralTi(IV)-H8-BINOL9598
Danishefsky's DieneCinnamaldehydeTi(IV)-H8-BINOL9397

This table presents data on the hetero-Diels-Alder reaction catalyzed by a chiral titanium complex derived from a BINOL ligand, illustrating the high efficiency and enantioselectivity achievable. nih.gov

Carbonyl-Ene Reactions

The carbonyl-ene reaction is another significant carbon-carbon bond-forming reaction catalyzed by Lewis acids. This compound has been shown to be an effective catalyst for such transformations, including their asymmetric variants. researchgate.net By activating the carbonyl group of the enophile, the titanium catalyst facilitates the concerted [2+2] cycloaddition-like transition state.

Chiral titanium complexes, often prepared from this compound and chiral diols like BINOL, are particularly effective in catalyzing enantioselective carbonyl-ene reactions. For example, the reaction of methyl glyoxylate (B1226380) with various alkenes in the presence of a chiral titanium catalyst can afford the corresponding ene products in high yields and with significant enantioselectivity. The stereochemical outcome is dictated by the chiral environment created by the ligand around the titanium center.

Michael Additions and Stereochemical Outcomes

This compound has been utilized to induce Michael additions, a versatile method for the formation of 1,5-dicarbonyl compounds. A notable application involves the reaction of silyl (B83357) enol ethers with α,β-unsaturated nitro compounds.

In a study by Seebach and Brook, it was demonstrated that a stoichiometric excess of this compound promotes the conjugate addition of 1-(trimethylsiloxy)cyclohexene to various para-substituted β-nitrostyrenes. acs.org This method provides a pathway to γ-oxo esters and 1,4-diketones. acs.org The reaction proceeds through the activation of the nitroalkene by the titanium Lewis acid, facilitating the nucleophilic attack of the silyl enol ether.

Silyl Enol Etherβ-Nitrostyrene Substituent (Y)Product
1-(Trimethylsiloxy)cyclohexeneH2-(2-Nitro-1-phenylethyl)cyclohexanone
1-(Trimethylsiloxy)cyclohexeneCH₃2-[2-Nitro-1-(p-tolyl)ethyl]cyclohexanone
1-(Trimethylsiloxy)cyclohexeneCH₃O2-[1-(4-Methoxyphenyl)-2-nitroethyl]cyclohexanone
1-(Trimethylsiloxy)cyclohexeneCN2-[1-(4-Cyanophenyl)-2-nitroethyl]cyclohexanone

This table illustrates the Michael addition of a silyl enol ether to substituted β-nitrostyrenes induced by this compound. acs.org

Stereoselective Additions to Aldehydes (Cyanide, Allyltin (B8295985) Nucleophiles)

This compound is a key component in catalyst systems for the stereoselective addition of nucleophiles, such as cyanide and allyltin reagents, to aldehydes. researchgate.net These reactions are fundamental in organic synthesis for the creation of chiral cyanohydrins and homoallylic alcohols.

The role of this compound is often as a precursor to the active chiral catalyst. When combined with chiral ligands, such as derivatives of BINOL or TADDOL, it forms a chiral Lewis acid complex that coordinates to the aldehyde. This coordination both activates the aldehyde towards nucleophilic attack and creates a chiral environment that directs the approach of the nucleophile to one of the enantiotopic faces of the carbonyl group.

For the addition of allyltributyltin to aldehydes, a chiral bis-Ti(IV) oxide catalyst, which can be prepared from precursors like ((S)-binaphthoxy)isopropoxytitanium chloride, has been shown to be highly effective, yielding homoallylic alcohols with high enantioselectivity. nih.gov

Titanium Enolate Formation

Titanium enolates are important intermediates in organic synthesis, particularly in aldol (B89426) reactions, due to their predictable stereoselectivity. This compound can be used as a reagent for the formation of these enolates from ketones and esters. researchgate.net The generation of a titanium enolate involves the deprotonation of the carbonyl compound in the presence of the titanium species.

The resulting titanium enolates exhibit a unique reactivity profile, including a biradical character that makes them efficient radical acceptors. conicet.gov.ar This property has been exploited in stereoselective radical chloroalkylation reactions. conicet.gov.ar The chelated nature of the titanium enolates provides conformational rigidity, which is crucial for achieving high stereocontrol in subsequent reactions. conicet.gov.ar

Hydroamination and Hydroalkylamination

The hydroamination of alkenes and alkynes is an atom-economical method for the synthesis of amines. While various titanium complexes have been developed as catalysts for these reactions, specific applications of this compound are less commonly reported in comparison to complexes like Cp2TiMe2 or tetrakisamido titanium complexes.

The general mechanism for titanium-catalyzed hydroamination of alkynes is proposed to involve the formation of a titanium-imido intermediate. This intermediate then undergoes a [2+2] cycloaddition with the alkyne to form an azatitanacyclobutene, which upon protonolysis, yields the enamine or imine product and regenerates the catalyst. While this compound could potentially serve as a precursor for such catalytic systems, detailed studies focusing on its direct use are not as prevalent.

Hydroboration of Nitriles and Esters

While direct studies specifically employing this compound for the hydroboration of nitriles and esters are not extensively detailed in the reviewed literature, the catalytic activity of related titanium(IV) complexes provides a strong basis for its potential in these transformations. The hydroboration of nitriles and esters using titanium(IV) precatalysts is a valuable method for the synthesis of amines and alcohols, respectively.

The general mechanism proposed for such reactions involves the in-situ formation of a titanium hydride species, which is the active catalyst. This is achieved through the reaction of the titanium(IV) precatalyst with a hydroborating agent like pinacolborane (HBpin) or catecholborane (HBcat) researchgate.net. This titanium hydride intermediate then participates in the reduction of the nitrile or ester functional group. Titanium(IV) complexes have demonstrated high conversion rates, excellent selectivity, and broad functional group tolerance in the hydroboration of a wide array of nitriles and esters researchgate.netresearchgate.net. The reactions typically proceed under mild conditions to afford diboryl amines from nitriles and alkoxyboranes from esters researchgate.net. For instance, various titanium(IV) complexes have been shown to effectively catalyze the hydroboration of both electron-rich and electron-poor aryl, alkyl, and heterocyclic nitriles researchgate.net.

Polymerization Catalysis

This compound and analogous titanium complexes are highly significant as precatalysts in the field of olefin polymerization. They are instrumental in the production of a variety of polyolefins, including polyethylene (B3416737), polypropylene (B1209903), and polystyrene.

Olefin Polymerization (Ethylene, Propylene (B89431), 1-Hexene (B165129), Styrene)

Titanium complexes containing both chloride and alkoxide ligands are effective in the polymerization of a range of olefin monomers. These catalysts, upon activation, can polymerize ethylene (B1197577), propylene, 1-hexene, and styrene (B11656) to produce polymers with diverse properties. For example, titanium complexes with phenoxy-imine ligands have been extensively studied for ethylene polymerization, demonstrating high catalytic activities rawdatalibrary.net. Similarly, bis(indolyl)-coordinated titanium dichloride complexes have been shown to be active for both ethylene and propylene polymerization researchgate.net. The polymerization of styrene can also be achieved, with the potential for stereochemical control to produce syndiotactic or isotactic polystyrene researchgate.netrsc.org. The polymerization of higher alpha-olefins like 1-hexene has also been explored using supported titanium–magnesium catalysts, leading to polyhexene with controllable molecular weight and microstructure beilstein-journals.org.

Role as Precatalyst and Activation with Cocatalysts (e.g., MAO, MMAO)

This compound itself is a precatalyst and requires activation by a cocatalyst to generate the catalytically active species. The most common and effective cocatalysts are aluminoxanes, such as methylaluminoxane (B55162) (MAO) and modified methylaluminoxane (MMAO) nih.govrsc.org. The role of the cocatalyst is to alkylate the titanium center and abstract a ligand (like a chloride or isopropoxy group) to form a cationic, coordinatively unsaturated titanium-alkyl species. This cationic species is the active site for olefin coordination and insertion, leading to polymer chain growth.

The choice of cocatalyst and the ratio of cocatalyst to the titanium precatalyst can significantly influence the catalytic activity and the properties of the resulting polymer. For instance, in ethylene polymerization with titanium complexes having phenoxy-imine ligands, dMMAO (dried MMAO) has shown higher catalytic activity compared to MMAO rawdatalibrary.net. The interaction between the titanium precatalyst and the cocatalyst is a critical step in initiating the polymerization process.

Influence of Ligand Architecture on Polymerization Activity and Selectivity

The ligand framework surrounding the titanium center plays a crucial role in determining the catalyst's activity, stability, and the properties of the polymer produced. By systematically modifying the steric and electronic properties of the ligands, the performance of the catalyst can be fine-tuned.

Phenoxy-imine ligands have been particularly successful in this regard. The substituents on the phenoxy and imine moieties can influence the electronic environment of the titanium center and the steric hindrance around it. For example, bulky substituents on the ligand can enhance the thermal stability of the catalyst and influence the stereoselectivity of the polymerization rawdatalibrary.net. The use of different substituted phenoxy-imine ligands can lead to variations in catalytic activity by orders of magnitude in ethylene polymerization. This demonstrates the profound impact of ligand design on the catalytic behavior of titanium complexes.

Stereospecific Polymerization (Isotactic, Syndiotactic)

One of the most significant achievements in olefin polymerization catalysis is the ability to control the stereochemistry of the polymer chain. This compound-based catalysts, particularly when modified with specific ligands, can facilitate stereospecific polymerization of prochiral olefins like propylene and styrene.

Isotactic Polymerization: This involves the insertion of monomer units with the same stereochemistry, leading to a highly regular polymer structure. The production of isotactic polypropylene is a classic example of Ziegler-Natta catalysis, where the catalyst site controls the stereochemistry of the incoming monomer. Titanium-based catalysts have been instrumental in the development of isospecific polymerization processes.

Syndiotactic Polymerization: In this case, the monomer units are inserted with alternating stereochemistry. Syndiotactic polystyrene (sPS) is a crystalline engineering thermoplastic with a high melting point, first synthesized using titanocene (B72419) compounds activated by MAO. The stereoselectivity in styrene polymerization is highly dependent on the catalyst structure, with specific titanium complexes favoring the formation of syndiotactic polymer chains researchgate.net.

The ability to produce both isotactic and syndiotactic polymers highlights the versatility of titanium-based catalytic systems and the critical role of ligand design in directing the stereochemical outcome of the polymerization.

Molecular Weight Control in Polymer Products

The molecular weight of the polymer is a crucial property that determines its mechanical and physical characteristics. In polymerization reactions catalyzed by this compound-based systems, the molecular weight of the resulting polymer can be controlled by several factors.

The choice of ligands on the titanium precatalyst can influence the rate of chain propagation relative to chain termination and transfer reactions, thereby affecting the final molecular weight of the polymer. Additionally, polymerization conditions such as temperature and monomer concentration play a significant role. Higher temperatures generally lead to lower molecular weight polymers due to increased rates of chain transfer reactions nih.gov. The presence of chain transfer agents, such as hydrogen, can also be used to effectively control the molecular weight of the polymer beilstein-journals.org. For instance, in the polymerization of 1-hexene, the introduction of hydrogen leads to a decrease in the molecular weight of the resulting polyhexene beilstein-journals.org.

Below is a table summarizing the influence of various factors on the molecular weight of polymers produced using titanium-based catalysts.

FactorEffect on Molecular WeightExample
Ligand StructureSterically demanding ligands can lead to higher molecular weight polymers by stabilizing the active site and reducing chain termination.Bulky phenoxy-imine ligands in ethylene polymerization.
Polymerization TemperatureHigher temperatures generally decrease the molecular weight due to increased rates of β-hydride elimination and other chain transfer reactions.Ethylene polymerization with Ti-FI catalysts. rawdatalibrary.net
Monomer ConcentrationHigher monomer concentration typically leads to higher molecular weight as the rate of propagation increases relative to termination.General principle in chain polymerization.
Cocatalyst Type and ConcentrationThe nature and amount of cocatalyst (e.g., MAO, MMAO) can influence chain transfer rates to the aluminum cocatalyst, thereby affecting molecular weight.Varying Al/Ti ratios in ethylene polymerization. nih.gov
Chain Transfer AgentsAddition of chain transfer agents like hydrogen effectively reduces the molecular weight of the polymer.Hydrogen used in 1-hexene polymerization. beilstein-journals.org

Mechanistic Aspects of Polymerization

The catalytic activity of this compound in polymerization is rooted in complex mechanistic pathways that involve the formation of active catalytic species and subsequent chain propagation and termination steps. Understanding these mechanisms is crucial for controlling polymer properties.

Role of Cationic Titanium Species as Active Sites

In the realm of olefin polymerization, particularly with Ziegler-Natta and metallocene-type catalysts, the active centers are widely considered to be cationic alkyl transition-metal complexes. mdpi.com For titanium-based catalysts like this compound, activation with a co-catalyst, typically an organoaluminum compound such as triethylaluminum (B1256330) (TEA), is a prerequisite. mdpi.com This interaction leads to the reduction of Ti(IV) to Ti(III) and the alkylation of the titanium center, replacing a chloride or isopropoxy ligand with an alkyl group and creating a coordinatively unsaturated, cationic titanium species. mdpi.comnih.gov

This cationic complex, featuring a vacant d-orbital on the titanium atom, is the catalytically active site. mdpi.com The polymerization proceeds according to the well-established Cossee-Arlman mechanism, where the olefin monomer coordinates to this vacant site. nih.gov Following coordination, the monomer inserts into the titanium-alkyl (Ti-C) bond, extending the polymer chain. nih.gov The electron density of the titanium site is a critical factor, as it influences both the activation energy for olefin insertion and the strength of the olefin π-complexation. unito.it

Research has demonstrated that not all titanium sites on a supported catalyst are active. For instance, in MgCl₂-supported systems, it is often monomeric titanium species that are involved in the polymerization, as opposed to less reactive titanium clusters. mdpi.comunito.it The nature of these active sites can be heterogeneous, leading to polymers with a broad molecular weight distribution, as different sites exhibit varying reactivities and propensities for chain transfer. mdpi.commdpi.com Studies have successfully demonstrated that cationic titanium (III) complexes can act as pre-catalysts for ethylene polymerization, yielding ultra-high molecular weight polyethylene (UHMWPE). bohrium.com

Table 1: Characteristics of Active Sites in Titanium-Based Catalysis

Feature Description Implication
Active Species Cationic alkyl titanium complex mdpi.com Essential for coordinating and inserting the monomer.
Formation Reaction with organoaluminum co-catalyst (e.g., TEA) mdpi.com Involves reduction (Ti⁴⁺ → Ti³⁺) and alkylation of the pre-catalyst.
Coordination Vacant d-orbital on the titanium center mdpi.com Allows for the π-complexation of the incoming olefin monomer.

| Heterogeneity | Multiple types of active sites on a single catalyst mdpi.com | Results in polymers with broad molecular weight distributions. mdpi.commdpi.com |

Chain Transfer Mechanisms (e.g., Beta-Hydride Elimination)

Chain transfer is a critical process in polymerization that terminates the growth of one polymer chain and initiates the growth of another, thereby controlling the molecular weight of the final polymer. nih.gov Several chain transfer mechanisms are operative in polymerizations catalyzed by titanium complexes.

One of the most predominant of these mechanisms is beta-hydride elimination . ilpi.com This intramolecular process involves the transfer of a hydrogen atom from the beta-carbon (the second carbon from the metal) of the growing polymer chain to the titanium center. wikipedia.orglibretexts.org This reaction requires a vacant coordination site on the metal, cis to the alkyl group, and results in the formation of a metal-hydride bond and a polymer chain with a terminal double bond (an olefin). ilpi.comwikipedia.org The resulting titanium hydride species can then react with a new monomer molecule to re-initiate a growing chain. mdpi.com Beta-hydride elimination is a significant chain termination step in olefin polymerization. ilpi.com

Conditions necessary for beta-hydride elimination:

Presence of a hydrogen atom on the beta-carbon of the polymer chain.

A coordinatively unsaturated metal center (an open coordination site). ilpi.comwikipedia.org

The ability of the M-Cα and Cβ-H bonds to align in a syn-coplanar arrangement. libretexts.org

Other significant chain transfer pathways include:

Chain transfer to co-catalyst: The growing polymer chain can be transferred to the organoaluminum co-catalyst (e.g., triethylaluminum). This is often a dominant chain transfer reaction. mdpi.comdntb.gov.ua

Chain transfer to monomer: The growing chain can be terminated by the transfer of a hydrogen atom to an incoming monomer molecule.

Chain transfer to hydrogen: When hydrogen is intentionally added to the system, it acts as a highly effective chain-transfer agent through the hydrogenolysis of the Titanium-carbon bond. mdpi.comoipub.com

The relative rates of these chain transfer reactions versus the rate of chain propagation determine the average molecular weight of the resulting polymer.

Oxidation Catalysis

While renowned for polymerization, titanium complexes, including Lewis acidic species like this compound, also serve as effective catalysts in oxidation reactions. The catalytic activity stems from the ability of the titanium(IV) center to act as a potent Lewis acid and its accessible redox states (primarily Ti(III)/Ti(IV)). nih.govusp.br

As a Lewis acid, this compound can coordinate to oxygen-containing functional groups in a substrate, such as an alcohol, epoxide, or peroxide. usp.brchemicalbook.com This coordination activates the substrate towards nucleophilic attack or rearrangement. For example, in asymmetric epoxidation reactions (like the Sharpless epoxidation, which famously uses a related titanium isopropoxide catalyst), the titanium center orchestrates the transfer of an oxygen atom from an oxidant (e.g., a hydroperoxide) to an alkene.

The mechanism often involves the formation of a titanium-peroxo or titanium-hydroperoxo intermediate. The ligands surrounding the titanium center, in this case, the isopropoxy groups, play a crucial role in modulating the catalyst's reactivity and, in asymmetric versions, its stereoselectivity.

Furthermore, the Ti(III)/Ti(IV) redox couple is central to radical-based oxidation processes. nih.gov A Ti(IV) complex can be reduced to a reactive Ti(III) species, which can then engage in single-electron transfer (SET) processes. usp.br For instance, Ti(III) complexes can reductively open epoxide rings to generate radical intermediates, which can then participate in further C-C bond-forming reactions. nih.govnih.gov The resulting Ti(IV) species can be regenerated in a catalytic cycle using a stoichiometric reductant. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Triethylaluminum (TEA)
Ethylene
Polyethylene
Hydrogen
Titanium(IV) chloride

Applications in Materials Science and Precursor Chemistry

Precursors for Titanium-Based Materials

As a precursor, dichloro(diisopropoxy)titanium is a fundamental building block for various titanium-containing materials. Its utility stems from its solubility in common organic solvents and its controlled reactivity, which can be harnessed in diverse synthesis techniques ranging from sol-gel processes to chemical vapor deposition. chemimpex.com This compound is instrumental in producing high-purity, homogeneous materials for applications in electronics, optics, and high-performance structural components. chemimpex.com

This compound is a key precursor in the fabrication of titanium-containing thin films and coatings, which are critical for applications in electronics, optics, and corrosion protection. chemimpex.com Its volatility and thermal stability allow it to be used in gas-phase deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). In these processes, the precursor molecules are introduced into a reaction chamber where they decompose on a heated substrate, forming a uniform, thin layer of material.

The presence of both halide and alkoxide groups allows for tailored reaction mechanisms. For instance, in ALD, the different ligands can enable self-limiting surface reactions, providing atomic-level control over film thickness and composition. rsc.orgaalto.fi This precision is crucial for fabricating complex electronic devices and high-performance optical coatings. chemimpex.com Research has demonstrated the successful deposition of titanium dioxide (TiO2) and other titanium-based films using precursors with similar ligand structures, highlighting the adaptability of this class of compounds for advanced film growth. rsc.orgresearchgate.net For example, coatings formulated with such precursors can provide excellent corrosion resistance and durability for industrial machinery. chemimpex.com

Table 1: Deposition Techniques Using Titanium Precursors for Thin Films

Deposition Technique Precursor Type Resulting Material Substrate Key Advantages
Atomic Layer Deposition (ALD) Heteroleptic Titanium Precursors High-purity TiO₂ Silicon, Glass High conformity, precise thickness control, high density. rsc.org
Cathodic Arc Plasma Evaporation Solid Titanium Target Titanium Nitride (TiN) Commercially Pure Titanium Excellent adhesion at low temperatures, enhanced hardness. thieme-connect.de

This table provides an overview of common techniques where titanium precursors, including or similar to this compound, are utilized.

In the field of advanced ceramics, this compound serves as a precursor for introducing a titanium dioxide phase into a ceramic matrix, leading to the formation of high-performance composites. chemimpex.com One prominent application is in the synthesis of aluminum titanate (Al₂TiO₅)-containing composites. These materials are produced by infiltrating a porous alumina (B75360) (Al₂O₃) preform with a solution of this compound. researchgate.net Upon heating, the precursor decomposes to form finely dispersed TiO₂ nanoparticles within the alumina matrix. Subsequent high-temperature sintering facilitates a solid-state reaction between the alumina and the in-situ-formed titania to create an aluminum titanate phase.

This method allows for the creation of composites with desirable properties, such as low thermal expansion and excellent thermal shock resistance. The reactivity and molecular nature of the precursor ensure a homogeneous distribution of the resulting TiO₂ and, consequently, the Al₂TiO₅ phase, which is critical for the material's performance. researchgate.net Furthermore, titanium-based compounds are used as strengthening phases in other ceramic systems, such as titanium diboride (TiB₂) and titanium carbide (TiC) composites, where precise control over stoichiometry and microstructure is essential. lidsen.comlidsen.com

Role in Titanium Dioxide Production Pathways

This compound is a significant molecular precursor for the production of titanium dioxide (TiO₂), particularly for specialized applications requiring high purity, specific crystalline phases (like anatase or rutile), and controlled morphology. chemimpex.comnih.gov While large-scale industrial production of TiO₂ pigment relies on the sulfate (B86663) or chloride processes using mineral ores, cqtitaniumdioxide.com molecular precursors like this compound are employed in bottom-up synthesis methods like sol-gel processing.

In a typical sol-gel route, the precursor is hydrolyzed, often in a controlled manner, leading to a series of condensation reactions. The differential reactivity of the chloro and isopropoxy groups allows for fine-tuning of the hydrolysis-condensation rate, which in turn influences the particle size, surface area, and phase of the resulting TiO₂ powder. researchgate.net This level of control is crucial for applications such as photocatalysis, sensors, and components in solar cells, where the material's performance is highly dependent on its structural properties. nih.govmdpi.com The use of such precursors enables the synthesis of nano-sized TiO₂ with a stable anatase crystalline structure at temperatures between 250 to 650 °C. researchgate.net

Engineering of Nanocomposites (e.g., TiO2/C via Non-Hydrolytic Sol-Gel)

The engineering of advanced nanocomposites, such as titanium dioxide/carbon (TiO₂/C), can be achieved using this compound through non-hydrolytic sol-gel (NHSG) routes. Unlike traditional sol-gel methods that rely on water for hydrolysis, NHSG processes use oxygen donors such as ethers, alcohols, or aldehydes, providing an alternative pathway for oxide network formation.

The mixed-ligand nature of this compound is particularly advantageous for NHSG synthesis. The process can proceed via several reaction pathways, including:

Etherolysis: The Ti-Cl bond can react with an ether, eliminating an alkyl chloride.

Condensation: The reaction between a Ti-Cl and a Ti-OR group can eliminate an alkyl chloride.

Ester Elimination: The reaction between a titanium alkoxide and an organic acid can form TiO₂ and an ester. nih.gov

These water-free conditions are ideal for creating carbon-coated or carbon-doped TiO₂ nanocomposites. The organic solvent or ligand, which is part of the reaction, can act as a carbon source. During subsequent heat treatment under an inert atmosphere, the organic components pyrolyze, forming a conductive carbon matrix around or within the TiO₂ nanoparticles. mdpi.com This is particularly valuable for applications in energy storage (e.g., lithium-ion batteries) and photocatalysis, where the carbon phase enhances electronic conductivity and improves performance. nih.gov

Table 2: Non-Hydrolytic Sol-Gel Synthesis of TiO₂-Based Nanomaterials

Titanium Precursor Oxygen Donor / Co-reactant Resulting Nanomaterial Key Feature
Titanium(IV) isopropoxide Oleic Acid Anatase TiO₂ Nanorods Uniform diameter, high crystallinity. nih.gov
Titanium tetraisopropoxide Glucose Carbon-doped mesoporous TiO₂ film O-Ti-C bond formation, visible light activity. mdpi.com

This table illustrates examples of non-hydrolytic or modified sol-gel methods using related titanium precursors to create advanced nanomaterials.

Precursor for Other Metal Oxides

Beyond single-component materials, this compound is a valuable precursor for the synthesis of complex, multi-component metal oxides, such as perovskite-type titanates (e.g., lead titanate, PbTiO₃; barium titanate, BaTiO₃; strontium titanate, SrTiO₃). These materials exhibit important dielectric, ferroelectric, and piezoelectric properties, making them essential for electronic components like capacitors, sensors, and actuators.

In these syntheses, this compound is used as the titanium source in a co-precipitation or sol-gel process alongside precursors for the other metallic elements (e.g., lead acetate, barium hydroxide). The key to forming a homogeneous, phase-pure final product lies in controlling the relative reaction rates of the different metal precursors. The mixed ligands of this compound can help to moderate its reactivity to better match that of the other precursors, preventing the premature precipitation of one component and ensuring the formation of a mixed-metal gel. This leads to a more uniform composition on a molecular level, which translates to superior properties in the final calcined ceramic material. Similarly, mixed-ligand titanium precursors have been used to create other complex oxides like titanium tantalum oxide (TiTaO) layers for advanced electronics. mocvd-precursor-encyclopedia.de

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. For Dichloro(diisopropoxy)titanium, DFT would be the primary method to explore its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy arrangement of atoms in this compound. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore different spatial arrangements (conformers) of the flexible isopropoxy groups. By calculating the relative energies of these conformers, researchers can identify the most prevalent structures and understand the energy barriers between them.

ParameterDescriptionExample Data (Hypothetical)
Ti-Cl Bond LengthThe distance between the titanium and chlorine atoms.~2.2-2.4 Å
Ti-O Bond LengthThe distance between the titanium and oxygen atoms of the isopropoxy groups.~1.8-2.0 Å
Cl-Ti-Cl Bond AngleThe angle formed by the two chlorine atoms and the central titanium atom.~100-110°
O-Ti-O Bond AngleThe angle formed by the two oxygen atoms and the central titanium atom.~90-100°

Elucidation of Reaction Mechanisms and Transition States

This compound is known to act as a Lewis acid and catalyst in various organic reactions chemicalbook.com. DFT calculations are instrumental in mapping out the step-by-step pathways of these reactions. By modeling the interaction of the titanium complex with reactants, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate.

Locating a transition state and calculating its energy barrier provides a quantitative understanding of a reaction's feasibility and kinetics. This knowledge is vital for optimizing reaction conditions and designing more efficient catalysts. For instance, DFT could elucidate the mechanism of a Diels-Alder reaction catalyzed by this compound. However, specific DFT studies detailing reaction mechanisms and transition state energies involving this compound are not present in the surveyed scientific papers.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. DFT is used to calculate key electronic properties:

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. It highlights electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, an MEP map would visually identify the electrophilic titanium center, making it a target for Lewis bases.

Although these analyses are fundamental, published studies with specific HOMO-LUMO energy values or MEP maps for this compound were not found.

Electronic PropertySignificanceTypical Information Yielded
HOMO EnergyIndicates electron-donating ability.Energy value in electron volts (eV).
LUMO EnergyIndicates electron-accepting ability.Energy value in electron volts (eV).
HOMO-LUMO GapCorrelates with chemical reactivity and stability.Energy difference in eV.
MEP MapVisualizes reactive sites for electrophilic and nucleophilic attack.3D plot showing charge distribution.

Prediction of Spectroscopic Properties

DFT can predict various types of molecular spectra, which is invaluable for interpreting experimental data. Time-Dependent DFT (TD-DFT) is particularly used for predicting UV-visible absorption spectra by calculating the energies of electronic transitions. Furthermore, calculations of vibrational frequencies can predict infrared (IR) and Raman spectra, helping to assign experimental peaks to specific molecular motions (e.g., Ti-Cl stretches, C-O stretches). While DFT is a powerful tool for these predictions, no specific studies containing predicted spectroscopic data for this compound were identified.

Advanced Computational Methodologies (e.g., Molecular Dynamics, QSAR)

Beyond DFT, other computational techniques can provide insights into the dynamic behavior and predictive properties of molecules.

Molecular Dynamics (MD) : MD simulations model the movement of atoms and molecules over time. For a compound like this compound, MD could be used to study its behavior in solution, including its interaction with solvent molecules and its aggregation properties. Reactive force field (ReaxFF) molecular dynamics, in particular, could be used to simulate its decomposition or reaction pathways on a larger scale than is feasible with DFT. Searches for MD studies on this compound did not yield specific results, though studies on related compounds like titanium tetraisopropoxide exist ucl.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical tools that correlate structural or physicochemical properties of molecules with their biological activity or other effects. If a series of related titanium catalysts were synthesized and tested, a QSAR model could be developed to predict the catalytic efficiency of new, untested compounds based on calculated molecular descriptors. Currently, there is no indication in the literature of QSAR models being developed for this compound.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of dichloro(diisopropoxy)titanium involves the reaction of titanium(IV) chloride with titanium tetraisopropoxide. chemicalbook.com While effective, this method aligns with classical chemical processes that are often resource and energy-intensive. Future research is increasingly focused on developing "green" and sustainable synthetic methodologies for titanium compounds, a trend that can be extended to this compound.

Key areas for development include:

Bio-Inspired Synthesis: Drawing inspiration from nature, researchers are exploring the use of biomolecules and plant extracts as capping and reducing agents in the synthesis of titanium dioxide nanoparticles. acs.orgnih.govmdpi.com Adapting these bio-inspired methods could lead to milder, more environmentally friendly routes for producing organotitanium precursors like this compound.

Eco-Friendly Solvents and Conditions: A significant shift towards sustainability involves replacing conventional organic solvents with greener alternatives. The use of supercritical carbon dioxide has been demonstrated for the non-hydrolytic synthesis of nanoscaled TiO2 powders from titanium alkoxide precursors. nih.gov Research into low-temperature, energy-efficient processes, such as sol-gel and hydrothermal methods, could further reduce the environmental footprint of synthesis. e3s-conferences.org

Atom Economy: Future synthetic strategies will prioritize atom economy, minimizing waste by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Sustainable Approach Potential Application to this compound Synthesis Key Benefits
Green Sol-Gel RoutesLow-temperature synthesis using bio-inspired additives to control hydrolysis. e3s-conferences.orgReduced energy consumption, potential for morphological control.
Supercritical FluidsUtilizing supercritical CO2 as a reaction medium to replace volatile organic compounds. nih.govEnvironmentally benign, tunable solvent properties.
Biomolecule-Assisted SynthesisEmploying peptides or plant extracts to direct the formation of the compound under mild conditions. mdpi.comUse of renewable resources, potential for novel structures.

Exploration of New Catalytic Transformations

This compound is well-established as a precursor for chiral Lewis acid catalysts used in reactions such as Diels-Alder, [2+2] cycloadditions, and carbonyl-ene reactions. chemicalbook.comalfa-chemistry.com However, the broader field of titanium catalysis has evolved significantly, opening new avenues for exploration. rsc.org

Future research will likely focus on harnessing this compound and its derivatives for a new generation of catalytic transformations:

Redox Catalysis: Titanium complexes are gaining recognition for their rich redox activities, particularly in mediating radical reactions. nih.govresearchgate.net By modifying the ligand sphere of the titanium center derived from this compound, it may be possible to develop catalysts for C-O, C-N, and C-C bond activation, which are fundamental transformations in organic synthesis. nih.gov

Hydrofunctionalization Reactions: Hydroamination and hydroaminoalkylation are atom-economical methods for synthesizing valuable amines. rsc.orgubc.ca Titanium-based catalysts have shown great promise in this area. This compound could serve as a convenient starting material for generating active catalysts for these important hydrofunctionalization processes.

Fine Chemical Synthesis: A major goal is to apply these new catalytic systems to the efficient synthesis of fine chemicals, pharmaceuticals, and agrochemicals, where titanium's low toxicity and abundance are significant advantages. rsc.org

Rational Design of Ligand Systems for Tuned Reactivity and Selectivity

The reactivity and selectivity of a metal catalyst are profoundly influenced by its ligand environment. The rational design of ligands is a cornerstone of modern catalyst development, allowing for the fine-tuning of steric and electronic properties to achieve desired catalytic performance. nih.govethernet.edu.et

For catalysts derived from this compound, future research in ligand design will be critical:

Steric and Electronic Tuning: By systematically replacing the chloride or isopropoxide ligands with custom-designed organic molecules, researchers can control the accessibility of the titanium center and its electronic properties. The use of bulky, electron-rich phosphine ligands, for instance, has proven effective in palladium catalysis and similar principles can be applied to titanium systems. ethernet.edu.et

Stereochemical Control: For asymmetric catalysis, the development of new chiral ligands is paramount. Computational modeling can guide the design of ligands, such as salen-type ligands, that create a specific chiral environment around the titanium atom, enabling high enantioselectivity in radical reactions. nih.gov

Redox-Active and Ambiphilic Ligands: The exploration of non-innocent ligands that can participate in redox processes or ligands with both Lewis acidic and basic sites can unlock novel reactivity patterns and cooperative catalytic cycles. nih.gov

Ligand Class Design Principle Targeted Catalytic Improvement Reference Example
Chiral Salen LigandsCreation of a defined stereochemical pocket around the metal center.High enantioselectivity in radical alkylation reactions. nih.gov
Ureate ProligandsSimple, tunable ligands for earth-abundant metals.High turnover frequencies in hydroaminoalkylation. ubc.ca
Redox-Active LigandsLigands with orbitals close in energy to the metal d-manifold.Facilitating multi-electron transformations by storing electrons. nih.gov

Advanced Material Synthesis via Precision Precursor Control

Titanium alkoxides are fundamental precursors for the synthesis of advanced materials, most notably titanium dioxide (TiO₂). researchgate.net The ability to precisely control the structure, morphology, and properties of these materials at the nanoscale is crucial for their application in areas ranging from photocatalysis to energy storage.

This compound, with its distinct Ti-Cl and Ti-OPr bonds, offers unique opportunities as a precursor:

Controlled Deposition Techniques: In methods like Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD), the differential reactivity of the chloro and isopropoxy groups can be exploited for sequential, self-limiting surface reactions. This allows for the layer-by-layer growth of highly uniform thin films, including hybrid organic-inorganic "titanicone" materials. nih.gov

Morphology and Phase Control: The choice of precursor is critical in determining the final properties of the material. By carefully controlling hydrolysis and condensation conditions (e.g., in sol-gel or hydrothermal synthesis), this compound can be used to synthesize TiO₂ with specific crystal phases (anatase, rutile, or brookite), particle sizes, and porosity. e3s-conferences.orgnih.gov This control is essential for applications such as high-performance anodes in lithium-ion and sodium-ion batteries. mdpi.com

Doped and Composite Materials: The precursor chemistry can be adapted to incorporate dopants or create composite materials. For example, this compound can be co-reacted with other metal precursors to create uniformly doped titanates or used to deposit TiO₂ onto other nanostructures to form functional composites. mdpi.com

Integrated Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling has become an indispensable tool in modern chemistry. ias.ac.in This integrated approach accelerates the discovery and optimization of catalysts and materials by providing deep mechanistic insights and predictive power.

For future research on this compound, this dual strategy will be essential:

Mechanistic Elucidation: While experiments can identify the products of a catalytic reaction, computational methods like Density Functional Theory (DFT) can map out the entire reaction pathway, identify transition states, and determine rate-determining steps. nih.govacs.org This is crucial for understanding how a catalyst functions and for designing improved versions.

Predictive Catalyst Design: Computational screening can evaluate a large number of potential ligands or catalyst structures before they are synthesized in the lab, saving significant time and resources. nih.govethernet.edu.et This is particularly valuable for designing ligands that can tune the stereoselectivity of a reaction.

Spectroscopic Characterization: The interpretation of complex spectroscopic data can be greatly enhanced by theoretical simulations. Combining experimental techniques like UV-vis and Near-Edge X-ray Absorption Fine Structure (NEXAFS) with theoretical calculations provides a detailed picture of the electronic structure of titanium active sites. unito.it This integrated approach allows for a precise correlation between the catalyst's structure and its observed activity.

Q & A

Q. What are the established synthetic routes for Dichloro(diisopropoxy)titanium, and how can reaction conditions be optimized for purity?

this compound is synthesized via the reaction of titanium tetrachloride (TiCl₄) with titanium tetraisopropoxide (Ti(OiPr)₄) in anhydrous n-hexane under inert conditions. Key parameters include stoichiometric control (molar ratio ~1:1), temperature (0–25°C), and rigorous exclusion of moisture to prevent hydrolysis. Post-synthesis purification involves vacuum distillation or recrystallization from dry chlorinated solvents (e.g., chloroform) . Optimization studies should monitor reaction progress via FT-IR (disappearance of Ti-Cl stretches at ~500 cm⁻¹) and quantify residual TiCl₄ using ICP-MS.

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is moisture-sensitive and corrosive. Handling requires:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Maintain in sealed containers under argon or nitrogen at –20°C. Avoid contact with water, as hydrolysis releases HCl gas .
  • Emergency Measures : For skin contact, rinse immediately with copious water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

  • Purity Analysis : Use elemental analysis (C/H/O/Ti/Cl), NMR (¹³C for isopropoxy groups), and X-ray diffraction for crystalline validation.
  • Stability Testing : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C in inert atmospheres) and monitor hydrolytic stability via FT-IR (emergence of Ti–OH bands at ~3400 cm⁻¹) under controlled humidity .

Advanced Research Questions

Q. How does this compound influence stereochemical outcomes in asymmetric catalysis?

The compound acts as a Lewis acid catalyst in stereoselective reactions, such as the Michael addition. For example, it reverses the stereochemical course of cyclohexanone additions to β-nitrostyrenes by coordinating to carbonyl oxygen, stabilizing specific transition states. Researchers should design experiments using chiral auxiliaries (e.g., 1-(trimethylsiloxy)cyclohexene) and monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What spectroscopic and computational methods are suitable for characterizing the coordination geometry of this compound?

  • EXAFS/XANES : Probe Ti–Cl and Ti–O bond lengths and coordination numbers.
  • DFT Calculations : Optimize molecular geometry (e.g., distorted tetrahedral vs. octahedral) and compare with experimental UV-Vis absorption spectra (d-d transitions ~400–600 nm).
  • Single-Crystal XRD : Resolve bond angles and confirm dimeric vs. monomeric structures in solid state .

Q. How does this compound compare to other titanium-based catalysts in cross-coupling reactions?

Comparative studies should focus on:

  • Catalytic Activity : Measure turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling).
  • Substrate Scope : Test aryl chlorides vs. bromides, noting limitations in sterically hindered substrates.
  • Mechanistic Probes : Use kinetic isotope effects (KIE) and Hammett plots to elucidate rate-determining steps. Contrast with Cp₂TiCl₂, which exhibits stronger reducing properties but lower thermal stability .

Q. What strategies mitigate ligand decomposition during catalytic cycles involving this compound?

  • Ligand Design : Introduce electron-withdrawing groups (e.g., CF₃) to enhance Lewis acidity and reduce ligand lability.
  • Additives : Use stoichiometric amounts of Lewis bases (e.g., pyridine) to stabilize intermediates.
  • In Situ Monitoring : Employ operando NMR or Raman spectroscopy to detect ligand degradation products .

Methodological Considerations

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous vs. technical-grade THF) and catalyst pre-treatment (e.g., drying under vacuum).
  • Data Normalization : Report yields relative to substrate/catalyst ratios and reaction scales.
  • Error Analysis : Quantify batch-to-batch variability in Ti content via ICP-OES .

Q. What experimental designs are optimal for studying hydrolysis pathways of this compound?

  • Controlled Humidity Chambers : Vary H₂O concentrations (0–100% RH) and track hydrolysis intermediates via GC-MS (detecting isopropanol) and pH monitoring.
  • Isotopic Labeling : Use D₂O to distinguish protonation sites in hydrolyzed products via ¹H/²H NMR .

Q. How can computational modeling enhance the design of this compound-based catalysts?

  • Molecular Dynamics (MD) : Simulate solvent effects on catalyst aggregation.
  • Transition State Analysis : Identify energy barriers for key steps (e.g., oxidative addition in cross-coupling) using Gaussian or ORCA software. Validate with experimental kinetic data .

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Feasible Synthetic Routes

Reactant of Route 1
Dichloro(diisopropoxy)titanium
Reactant of Route 2
Dichloro(diisopropoxy)titanium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.